molecular formula C9H7BrF3NO B064549 4-Acetamido-3-bromobenzotrifluoride CAS No. 175135-49-6

4-Acetamido-3-bromobenzotrifluoride

Cat. No. B064549
CAS RN: 175135-49-6
M. Wt: 282.06 g/mol
InChI Key: SSPBNPXYQLCJTA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 4-Acetamido-3-bromobenzotrifluoride often involves complex reactions under specific conditions. For instance, the synthesis of related compounds involves steps like O-alkylation in the presence of silver triflate and a non-nucleophilic amine base to achieve high radiochemical yield and purity, demonstrating the intricate methods required for such chemicals (Iwata et al., 2000).

Molecular Structure Analysis

Structural investigations reveal the molecular geometry and intermolecular interactions critical to understanding the compound's behavior. For example, the structural analysis of similar acetamide derivatives has shown V-shaped molecules with significant intermolecular interactions like hydrogen bonds, which contribute to their 3D arrays and stability (Boechat et al., 2011).

Chemical Reactions and Properties

Chemical properties of this compound and related compounds are characterized by their reactivity in various chemical reactions. For instance, the synthesis and characterization of N-heterocyclic carbene ligands show how modifications in the acetamide group can influence the compound's chemical behavior and its potential for catalytic activity (Turkyilmaz et al., 2017).

Physical Properties Analysis

The physical properties, including crystalline structure and solubility, play a crucial role in the compound's applications. Investigations into compounds like 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide provide insight into their crystal structure and the physical forces at play, such as hydrogen bonding and weak interactions forming infinite chains, which are essential for understanding the physical characteristics of this compound and its derivatives (Praveen et al., 2013).

Chemical Properties Analysis

The chemical properties are significantly influenced by the compound's structure and substituents. For example, the electrochemical behavior and voltammetric determination of acetaminophen based on modified electrodes highlight the importance of specific functional groups in determining the compound's reactivity and interaction with other substances (Zhu et al., 2014).

Scientific Research Applications

Synthesis of Derivatives

4-Acetamido-3-bromobenzotrifluoride plays a critical role in the synthesis of various chemical derivatives. For instance, it has been utilized in the preparation of 3-amino-2,3,6-trideoxy-l-xylo-hexopyranose derivatives, a process involving a series of high-yielding steps starting from methyl 3-azido-4,6-O-benzylidene-2,3-di-deoxy-α-d-arabino-hexopyranoside. This synthesis demonstrates the compound's utility in creating structurally complex and functionally diverse molecules (Cheung et al., 1978).

In Crystallography and Molecular Interactions

The compound is significant in crystallography and understanding molecular interactions. For example, Ethyl 2‐methyl‐1‐(4‐phenylthiazol‐2‐yl)‐1H‐benzimidazole‐6‐carboxylate, prepared from ethyl 4-acetamido-3-thio­ureidobenzoate, showcases nonplanar molecular systems and stabilizing intermolecular interactions, highlighting the structural and interactive complexities these compounds can exhibit (Limin He et al., 2007).

Pharmaceutical Research

In pharmaceutical research, the compound is integral to developing therapeutic agents. For instance, it has been involved in creating 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives, showcasing the compound's role in synthesizing molecules with potential biological activities, such as antimicrobial and hemolytic properties (Gul et al., 2017).

Liquid Crystal Research

The formation of liquid crystals is another fascinating application. 1-Acetamido-3-alkylimidazolium bromide, hexafluorophosphate, and tetrafluoroborate salts, prepared using this compound, form mesophases with a wide temperature range, indicating the compound's potential in materials science and liquid crystal technology (Kwang‐Ming Lee et al., 2003).

properties

IUPAC Name

N-[2-bromo-4-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF3NO/c1-5(15)14-8-3-2-6(4-7(8)10)9(11,12)13/h2-4H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSPBNPXYQLCJTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351671
Record name 4-Acetamido-3-bromobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

175135-49-6
Record name N-[2-Bromo-4-(trifluoromethyl)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175135-49-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Acetamido-3-bromobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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